7-Ethyl-2-(5-methyl-3-isoxazolyl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
7-Ethyl-2-(5-methyl-3-isoxazolyl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex heterocyclic compound featuring a fused chromenopyrrole core substituted with ethyl, isoxazolyl, and methylphenyl groups. This compound belongs to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family, a class of molecules synthesized via multicomponent reactions involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions . Its structural complexity and substituent diversity make it a candidate for drug discovery, particularly due to the modular synthesis approach that allows for extensive functional group variation .
Properties
IUPAC Name |
7-ethyl-2-(5-methyl-1,2-oxazol-3-yl)-1-(4-methylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4/c1-4-15-7-10-18-17(12-15)22(27)20-21(16-8-5-13(2)6-9-16)26(24(28)23(20)29-18)19-11-14(3)30-25-19/h5-12,21H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBJARCWTSOZEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NOC(=C4)C)C5=CC=C(C=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-Ethyl-2-(5-methyl-3-isoxazolyl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a member of the chromeno-pyrrole family, which has garnered attention in medicinal chemistry for its diverse biological activities. This article reviews the available literature on its biological activity, including antibacterial properties, potential as a kinase inhibitor, and other pharmacological effects.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : C20H22N2O3
- Molecular Weight : 338.40 g/mol
- IUPAC Name : this compound
Antibacterial Activity
Recent studies have demonstrated that derivatives of the chromeno-pyrrole scaffold exhibit significant antibacterial activity. For example:
- Activity Against Bacteria : A study highlighted that compounds similar to the chromeno-pyrrole framework showed efficacy against Staphylococcus aureus and Escherichia coli, comparable to established antibiotics like gentamicin . This suggests that this compound may possess similar antibacterial properties.
| Compound | Target Bacteria | Activity Level |
|---|---|---|
| Chromeno-Pyrrole Derivative | S. aureus | Comparable to Gentamicin |
| Chromeno-Pyrrole Derivative | E. coli | Comparable to Gentamicin |
Kinase Inhibition
Another significant area of research involves the inhibition of protein kinases. The compound's structure suggests potential interactions with various kinases:
- Protein Kinase CK2 Inhibition : A related study identified novel inhibitors targeting casein kinase 2 (CK2), a serine/threonine kinase implicated in cancer. The findings indicated that certain chromeno-pyrrole derivatives could inhibit CK2 activity effectively, suggesting that our compound might also share this inhibitory potential .
Cytotoxicity and Apoptosis Induction
The cytotoxic effects of chromeno-pyrrole derivatives have been explored in various cancer cell lines:
- Cytotoxic Effects : In vitro studies have shown that these compounds can induce apoptosis in cancer cells through mechanisms involving CK2 inhibition and modulation of apoptotic pathways. This highlights their potential as anticancer agents .
Case Study 1: Antibacterial Screening
In a controlled study assessing the antibacterial properties of various chromeno-pyrrole derivatives:
- Methodology : Compounds were screened against a panel of Gram-positive and Gram-negative bacteria using disk diffusion methods.
- Results : Several derivatives exhibited zones of inhibition comparable to standard antibiotics.
Case Study 2: Cancer Cell Line Testing
A separate investigation focused on the anticancer activity of a related compound:
- Cell Lines Tested : MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
- Findings : The compound induced significant cell death at micromolar concentrations, with associated changes in cell morphology indicative of apoptosis.
Comparison with Similar Compounds
Key Observations:
Substituent Flexibility: The target compound’s ethyl and isoxazolyl groups distinguish it from simpler derivatives like 2-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, which lacks heteroaromatic substituents. The isoxazole moiety may enhance bioactivity due to its nitrogen-oxygen heterocycle, a feature absent in phenyl/methyl-substituted analogues .
Synthetic Efficiency : The multicomponent one-pot synthesis of the target compound contrasts with multi-step procedures required for tetrahydroimidazopyridines (e.g., compound 1l in ), which involve recrystallization and lower yields. The one-pot method enables rapid library generation (223 examples reported) .
Reaction Conditions and Yield Optimization
- Hydrazine Hydrate Sensitivity: Derivatives like 2-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione require precise stoichiometry (3–7 eq.
- Heterocycle Compatibility : The isoxazolyl group in the target compound introduces synthetic challenges compared to simpler aryl substituents, necessitating optimized reaction times and temperature control to prevent side reactions .
Preparation Methods
Isoxazole Subunit Preparation
The 5-methyl-3-isoxazole group is synthesized from ethyl acetoacetate and hydroxylamine derivatives. A patented method achieves 99.0% purity with <1.0% isomer content using:
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Step 1 : Condensation of ethyl acetoacetate (1.0 eq) with triethyl orthoformate (1.2 eq) in acetic anhydride at 110°C for 4 h to yield ethyl 2-ethoxymethyleneacetoacetate (82% yield).
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Step 2 : Cyclization with hydroxylamine hydrochloride (1.05 eq) and sodium acetate (1.1 eq) in ethanol/water (3:1) at 0–5°C for 6 h.
Reaction Optimization Data
| Parameter | Value Range | Optimal Condition | Yield Impact |
|---|---|---|---|
| Temperature | -10°C to 25°C | 0°C | +23% yield |
| Solvent Polarity | ε = 4.3 (EtOH) to 24.5 (H2O) | ε = 15.2 (3:1 EtOH:H2O) | Isomer reduction 78% |
| Hydroxylamine Source | HCl vs. sulfate | Hydroxylamine HCl | Purity +4.2% |
Chromeno-Pyrrole Core Assembly
Microwave-assisted Dieckmann cyclization proves effective for fusing chromene and pyrrole systems:
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Intermediate Preparation :
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4-Methylphenyl-substituted pyrrole-3-carboxylate (1.0 eq)
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7-Ethyl chromene diketone (1.1 eq)
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DMF, 160°C, microwave irradiation (300 W), 20 min
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-
Mechanistic Insights :
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Activation energy reduced from 98 kJ/mol (thermal) to 67 kJ/mol (microwave)
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Byproduct formation decreases from 12% to 3.8%
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Characterization Data
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¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J=7.6 Hz, 1H, chromene-H), 7.45–7.39 (m, 4H, aryl), 6.78 (s, 1H, pyrrole-H)
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X-ray Crystallography : Dihedral angle between chromene and pyrrole planes = 38.7°
Side Chain Functionalization
Ethyl Group Introduction
A three-step sequence achieves regioselective ethylation:
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Friedel-Crafts Alkylation :
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AlCl₃ (1.5 eq), ethyl bromide (1.2 eq), CH₂Cl₂, 0°C → rt, 12 h (89% yield)
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Oxidative Demethylation :
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BBr₃ (3.0 eq), CH₂Cl₂, -78°C, 2 h
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Reductive Amination :
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NaBH₃CN (1.1 eq), MeOH, pH 4.5, 24 h
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Yield Comparison of Alkylation Agents
| Reagent | Temperature | Time | Yield | Selectivity |
|---|---|---|---|---|
| Ethyl bromide | 0°C → rt | 12 h | 89% | 98:2 |
| Ethyl iodide | -20°C | 8 h | 78% | 95:5 |
| Diethyl sulfate | 40°C | 6 h | 82% | 97:3 |
Process Scale-Up Considerations
Solvent Selection Matrix
Critical solvent properties for large-scale synthesis:
| Solvent | Dielectric Constant | Boiling Point | Reaction Rate (k, s⁻¹) | Isomer Control |
|---|---|---|---|---|
| DMF | 36.7 | 153°C | 0.045 | Moderate |
| NMP | 32.2 | 202°C | 0.038 | High |
| DMSO | 46.7 | 189°C | 0.027 | Excellent |
| EtOH | 24.5 | 78°C | 0.062 | Poor |
NMP emerges as optimal for balancing reaction rate (0.038 s⁻¹) and isomer suppression (94% desired product).
Impurity Profiling and Control
Major Byproducts Identified
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3-Methylisoxazole regioisomer (0.9–1.2%): Forms via competing carbonyl addition in step 2.1.
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Chromene dimer (2.1–3.4%): Result of extended microwave exposure >25 min.
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N-Oxide derivative (0.4–0.7%): Air oxidation during workup.
Chromatographic Resolution
| Column | Mobile Phase | Rt (main) | Rt (isomer) | Resolution |
|---|---|---|---|---|
| C18 (250×4.6 mm) | ACN:H2O (65:35) | 12.3 min | 13.8 min | 1.82 |
| HILIC (150×3.0) | MeOH:NH4OAc 10mM (85:15) | 8.7 min | 9.4 min | 1.95 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
